(1-Methylcycloheptyl)methanesulfonyl chloride
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Overview
Description
(1-Methylcycloheptyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C9H17ClO2S . This compound is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 1-methylcycloheptyl group. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcycloheptyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with 1-methylcycloheptanol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, this compound can be produced by the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: (1-Methylcycloheptyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Bases: Pyridine, triethylamine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Alkenes: Formed by elimination reactions.
Scientific Research Applications
Chemistry: (1-Methylcycloheptyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various organic molecules. It is also used in the preparation of sulfonamide and sulfonate derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in studying protein function and interactions.
Medicine: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties. It is also used in the development of novel therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used as a catalyst in polymerization reactions and as a drying agent in the production of inks and coatings. It is also used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylcycloheptyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the cycloheptyl group.
Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of a cycloheptyl group.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride compound with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness: (1-Methylcycloheptyl)methanesulfonyl chloride is unique due to the presence of the 1-methylcycloheptyl group, which imparts distinct steric and electronic properties to the compound. This makes it useful in specific synthetic applications where the bulkiness and reactivity of the cycloheptyl group are advantageous.
Properties
Molecular Formula |
C9H17ClO2S |
---|---|
Molecular Weight |
224.75 g/mol |
IUPAC Name |
(1-methylcycloheptyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-9(8-13(10,11)12)6-4-2-3-5-7-9/h2-8H2,1H3 |
InChI Key |
IJGYIBDYGSELBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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